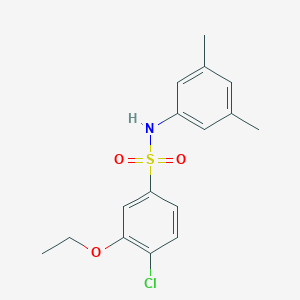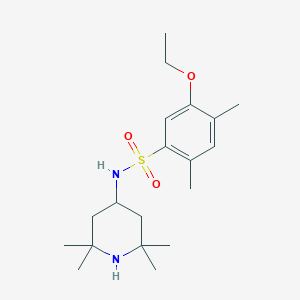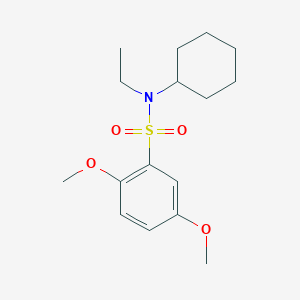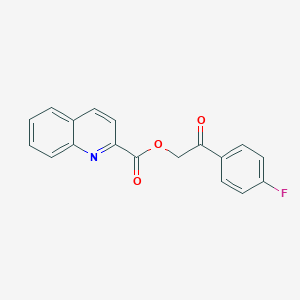![molecular formula C15H23NO2S B279095 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine, also known as Siponimod, is a chemical compound that has been extensively researched in the scientific community due to its potential therapeutic effects. Siponimod belongs to a class of compounds known as selective sphingosine-1-phosphate receptor modulators (S1PR modulators) and has shown promising results in the treatment of various diseases.
Wirkmechanismus
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine works by modulating the activity of sphingosine-1-phosphate receptors, which are involved in various physiological processes such as immune cell trafficking, vascular permeability, and neuronal function. By selectively targeting these receptors, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine can exert its therapeutic effects without causing significant side effects.
Biochemical and Physiological Effects:
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to have various biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are mediated by the modulation of sphingosine-1-phosphate receptors, which play a critical role in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in lab experiments is its high potency and selectivity, which allows for precise modulation of sphingosine-1-phosphate receptors. However, one of the limitations of using 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine. One area of interest is the potential use of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is the development of novel S1PR modulators with improved pharmacological properties, such as increased selectivity and reduced side effects. Additionally, further research is needed to elucidate the precise mechanisms of action of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine involves multiple steps, starting from the reaction of 4-isopropylbenzenesulfonyl chloride with 3-methylpiperidine. The resulting intermediate is then subjected to further reactions, including reduction, cyclization, and purification, to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, Alzheimer's disease, and cancer. In multiple sclerosis, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to reduce the number of relapses and slow down the progression of disability. In Alzheimer's disease, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to improve cognitive function and reduce inflammation. In cancer, 1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine has been shown to inhibit tumor growth and metastasis.
Eigenschaften
Molekularformel |
C15H23NO2S |
|---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-methyl-1-(4-propan-2-ylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-12(2)14-6-8-15(9-7-14)19(17,18)16-10-4-5-13(3)11-16/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI-Schlüssel |
ZAJCGGFTWIKEDQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Kanonische SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)

![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)




